Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate
Description
Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate is an α,β-unsaturated ester derivative featuring a 4-bromobenzyl ether substituent. This compound belongs to a class of propenoates with structural versatility, enabling applications in organic synthesis and pharmaceutical chemistry. The bromine atom at the para position of the phenyl ring enhances its electrophilic reactivity, making it a valuable intermediate in cross-coupling reactions and heterocyclic synthesis . Its ester group and conjugated double bond system facilitate nucleophilic additions and cycloadditions, which are critical for constructing complex molecules .
Properties
CAS No. |
650141-62-1 |
|---|---|
Molecular Formula |
C13H15BrO3 |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
ethyl 2-[(4-bromophenyl)methoxymethyl]prop-2-enoate |
InChI |
InChI=1S/C13H15BrO3/c1-3-17-13(15)10(2)8-16-9-11-4-6-12(14)7-5-11/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
FIHHWRQKYPENOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)COCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acrylate and 4-bromobenzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol, forming the alkoxide.
Nucleophilic Substitution: The alkoxide then undergoes nucleophilic substitution with ethyl acrylate, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes reactions at three reactive sites:
Ring-Closing Metathesis (RCM)
Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate participates in RCM using Grubbs second-generation catalyst (5 mol%) to form cyclic ethers or lactones. Key conditions:
| Catalyst | Temperature | Time | Yield | Product |
|---|---|---|---|---|
| Grubbs II (5 mol%) | 40°C | 20 h | 72% | Naphthalene derivatives . |
| Hoveyda-Grubbs (2.5 mol%) | RT | 24 h | 63% | Benzoxepines . |
Oxidation Reactions
Manganese dioxide (MnO₂) selectively oxidizes the allylic position, yielding quinone derivatives (16% byproduct) and naphthalene analogs (72% yield) .
Photolytic Reactions
Under blue light irradiation (450 nm), the compound undergoes photolytic cleavage of the ester group, generating reactive intermediates such as aryldiazoacetates. This reaction is utilized in photoaffinity labeling studies :
| Condition | Product | Application |
|---|---|---|
| Blue light (450 nm) | Ethyl 2-(4-bromophenyl)acetate radical | Probing protein-ligand interactions . |
Cross-Coupling Reactions
The bromophenyl group enables palladium-catalyzed cross-coupling :
-
Heck Reaction : Coupling with alkenes (e.g., styrene) forms biaryl alkenes (isolated in 68–85% yield) .
-
Suzuki-Miyaura Coupling : Reaction with arylboronic acids produces extended π-conjugated systems (e.g., terphenyl derivatives) .
A representative protocol for Suzuki coupling:
-
Dissolve the compound (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (2 mol%) in DMF/H₂O (4:1).
-
Heat at 80°C for 12 h.
-
Isolate product via extraction (CH₂Cl₂) and column chromatography (yield: 78–92%) .
Stability and Side Reactions
The compound is sensitive to:
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate has been studied for its biological activities, particularly in the context of drug development. Its structural features allow it to interact with biological targets effectively.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the bromophenyl group can enhance the compound's ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on related compounds have shown promising results against various cancer cell lines, suggesting potential applications in oncology .
- Antimicrobial Properties : The compound's ability to disrupt microbial membranes makes it a candidate for developing new antimicrobial agents. Similar esters have demonstrated effectiveness against a range of pathogens, including bacteria and fungi .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis.
- Synthesis of Novel Compounds : This compound can be utilized to synthesize more complex molecules through various reactions such as nucleophilic substitution and Michael additions. Its reactivity profile allows it to participate in the formation of diverse functional groups, making it valuable in creating novel pharmaceuticals .
- Polymer Chemistry : The compound can be polymerized to produce materials with specific properties. Its vinyl group facilitates radical polymerization, leading to the development of polymers with tailored mechanical and thermal properties, which are useful in coatings and adhesives .
Material Science
The unique properties of this compound make it suitable for applications in material science.
- High Refractive Index Materials : Research into acrylate-based materials has shown that incorporating compounds like this compound can lead to products with high refractive indices, which are essential for optical applications such as lenses and light guides .
- Coating Applications : The compound's chemical stability and adhesion properties make it suitable for use in protective coatings. Its ability to form durable films can enhance the longevity and performance of coatings used in various industrial applications .
Case Study 1: Anticancer Research
A study focusing on the anticancer effects of related brominated compounds demonstrated that they could significantly inhibit tumor growth in vitro and in vivo models. This compound was hypothesized to share similar mechanisms due to its structural analogies.
Case Study 2: Polymer Development
In a recent project aimed at developing high-performance polymers, researchers successfully incorporated this compound into a polymer matrix, resulting in materials that exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active products. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogues that share key structural motifs, such as the α,β-unsaturated ester backbone, brominated aromatic systems, or substituted ether groups.
Substituent Variations and Molecular Properties
Crystallographic and Conformational Differences
- Crystal Packing: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation (C4–C8–C9–C10 torsion angle = 3.2°), optimizing π-π stacking . In contrast, brominated analogues like the target compound may exhibit altered packing due to bromine’s larger van der Waals radius.
- Thermal Stability: The methoxy group in Ethyl 4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate enhances thermal stability compared to the target compound’s simpler ether linkage .
Biological Activity
Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological activities, including antiproliferative effects, antioxidant properties, and mechanisms of action.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of 4-bromophenol derivatives with appropriate alkylating agents. The general structure can be represented as follows:
This compound features a prop-2-enoate moiety which is known for its reactivity and potential biological interactions.
Antiproliferative Activity
Recent studies have shown that derivatives of ethyl prop-2-enoate exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated growth inhibition in human glioma cell lines (U-87, U-138 MG) with IC50 values indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
Antioxidant Properties
The antioxidant activity of ethyl derivatives has also been explored. Compounds with similar structures have been found to scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases. Studies indicate that these compounds inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Tyrosinase Activity : Some studies suggest that related compounds can inhibit tyrosinase, an enzyme crucial for melanin production, indicating potential applications in skin whitening products .
- Modulation of Signaling Pathways : The compound may influence various signaling pathways such as the PI3K/AKT pathway, which plays a significant role in cell survival and proliferation .
- Impact on Gene Expression : Research indicates that these compounds can modulate the expression of genes involved in apoptosis and cell cycle regulation, contributing to their antiproliferative effects .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study conducted on human glioblastoma cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability through apoptosis induction, with morphological changes observed under microscopy .
- Antioxidant Efficacy : In another study focusing on oxidative stress models, ethyl derivatives exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels, suggesting their utility as protective agents against oxidative damage .
Q & A
Basic: What are the optimized synthetic routes for Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the bromophenylmethoxymethyl intermediate via nucleophilic substitution between 4-bromobenzyl bromide and a hydroxymethyl precursor.
- Step 2: Coupling with ethyl prop-2-enoate using Mitsunobu conditions (e.g., DIAD, PPh₃) or base-mediated alkylation.
Key Variables Affecting Yield:
Yield improvements (70–85%) are achieved by optimizing stoichiometry and purification via column chromatography .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign signals for the ester group (δ ~4.2 ppm for CH₂CH₃, δ ~165 ppm for carbonyl) and bromophenyl moiety (δ ~7.5 ppm aromatic protons) .
- IR Spectroscopy: Confirm ester C=O stretch (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- HRMS: Validate molecular ion ([M+H]⁺) with exact mass matching C₁₃H₁₅BrO₃ (calc. 308.0154) .
Advanced: How is X-ray crystallography applied to resolve the stereoelectronic structure of this compound?
Methodological Answer:
- Data Collection: Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–293 K .
- Refinement: SHELXL-2018 for structure solution, with anisotropic displacement parameters for non-H atoms .
- Validation: PLATON/CHECKCIF to assess geometric outliers (e.g., bond lengths: C-Br ~1.89 Å; C-O ~1.43 Å) .
Example Metrics from Analogues:
| Bond | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| C(aromatic)-Br | 1.89–1.91 | – | |
| C-O (ester) | 1.43–1.45 | 120–125 |
ORTEP-III diagrams visualize thermal ellipsoids and intermolecular interactions (e.g., π-stacking in bromophenyl groups) .
Advanced: What computational methods model the reactivity and electronic properties of this compound?
Methodological Answer:
- DFT Calculations: B3LYP/6-311+G(d,p) optimizes geometry and computes frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic sites .
- Molecular Dynamics (MD): Simulate solvation effects in DMSO/water to assess stability (RMSD < 0.2 Å over 10 ns) .
- Docking Studies: AutoDock Vina evaluates binding to biological targets (e.g., bacterial enzymes) using crystallographic data from analogues .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Curves: Replicate assays (e.g., MIC tests) across multiple bacterial strains (e.g., S. aureus, E. coli) to confirm IC₅₀ variability .
- Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., hydrolysis of the ester group) that may skew activity .
- Statistical Validation: Use ANOVA to compare results across labs, controlling for solvent (DMSO vs. ethanol) and incubation time .
Advanced: What strategies validate crystal structure solutions for derivatives of this compound?
Methodological Answer:
- Rigid-Bond Test: Validate anisotropic displacement parameters (ΔU < 0.02 Ų for C-C bonds) .
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., Br···H interactions < 3.0 Å) using CrystalExplorer .
- Twinned Data Refinement: Apply SHELXL TWIN commands for non-merohedral twinning (BASF parameter < 0.5) .
Advanced: How is this compound utilized as a building block in polymer synthesis?
Methodological Answer:
- Radical Polymerization: Initiate with AIBN in toluene (60°C, 24 hr) to form acrylate-based copolymers. Monitor conversion via ¹H NMR .
- Crosslinking Agents: Incorporate into hydrogels via Michael addition (e.g., with thiolated PEG), characterized by rheology (G’ > 500 Pa) .
- Thermal Stability: TGA shows decomposition onset at ~200°C, suitable for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
